4-Amino-5-fluoronicotinic acid

Description

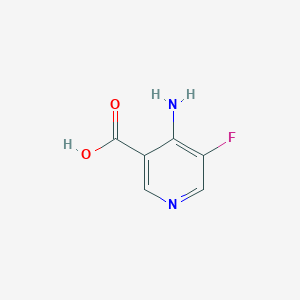

4-Amino-5-fluoronicotinic acid is a fluorinated derivative of nicotinic acid, featuring an amino group (-NH₂) at position 4 and a fluorine atom (-F) at position 5 on the pyridine ring. Its molecular formula is C₆H₅FN₂O₂, with a calculated molecular weight of 156.11 g/mol.

Properties

IUPAC Name |

4-amino-5-fluoropyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2/c7-4-2-9-1-3(5(4)8)6(10)11/h1-2H,(H2,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJFWHVCTOHHHBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)F)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-fluoronicotinic acid typically involves the fluorination of nicotinic acid derivatives followed by amination. One common method involves the use of fluorinating agents such as potassium fluoride or tetra-n-butylammonium fluoride in the presence of a suitable solvent like dimethyl sulfoxide . The reaction is carried out under controlled temperature conditions to ensure selective fluorination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as reaction optimization , purification , and quality control to ensure the final product meets the required specifications. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 4-Amino-5-fluoronicotinic acid can undergo oxidation reactions, often using oxidizing agents like or . These reactions can lead to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as or , leading to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where the amino or fluorine groups are replaced by other functional groups. Common reagents for these reactions include and .

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Halogenating Agents: Chlorine, bromine

Nucleophiles: Ammonia, amines

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones , while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry: 4-Amino-5-fluoronicotinic acid is used as a building block in the synthesis of various heterocyclic compounds catalysis and material science .

Biology: In biological research, this compound is studied for its potential as a biomarker and its interactions with biological macromolecules . It can be used in the development of biosensors and diagnostic tools .

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents . Its ability to interact with specific molecular targets makes it a valuable candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials . Its unique properties make it suitable for applications in coatings , adhesives , and polymers .

Mechanism of Action

The mechanism of action of 4-Amino-5-fluoronicotinic acid involves its interaction with specific molecular targets and pathways . In medicinal applications, it may inhibit the activity of certain enzymes or receptors , leading to therapeutic effects. The compound’s fluorine atom can enhance its binding affinity and metabolic stability , making it more effective in its biological activity.

Comparison with Similar Compounds

Key Structural Analogues

The following table summarizes critical parameters of 4-amino-5-fluoronicotinic acid and its analogues:

Substituent Effects on Properties

- Fluorine vs. Methyl Groups: The fluorine atom in this compound increases electronegativity and polarity compared to the methyl group in 4-amino-5-methylnicotinic acid.

- Halogen Replacement: Replacing fluorine with chlorine (e.g., 4-amino-5-chloronicotinonitrile) introduces a heavier halogen, increasing molecular weight and altering steric and electronic interactions in synthetic pathways .

Availability and Alternatives

- Discontinued Status: As of 2025, this compound is marked as discontinued by suppliers like CymitQuimica, though custom synthesis may be feasible .

- Alternatives: Structurally related compounds such as 4-amino-5-methylnicotinic acid (CAS 100383-06-0) or 2-amino-5-fluoroisonicotinic acid (CAS 1380331-29-2) are commercially available .

Biological Activity

4-Amino-5-fluoronicotinic acid (AFNA) is a pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: CHFNO\

Molecular Weight: 156.11 g/mol

AFNA features an amino group and a fluorine atom attached to the nicotinic acid backbone. The presence of the fluorine atom enhances its chemical reactivity and biological activity, making it a valuable candidate for drug development.

The biological activity of AFNA primarily involves its interaction with various molecular targets, including enzymes and receptors. The fluorine atom contributes to increased binding affinity and metabolic stability, which may enhance the compound's therapeutic efficacy. AFNA has been shown to inhibit specific enzymes, influencing pathways related to cellular signaling and inflammation.

Antimicrobial Activity

AFNA has demonstrated significant antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics. The compound’s mechanism involves disrupting bacterial cell wall synthesis and function.

Anticancer Properties

In cancer research, AFNA has been investigated for its ability to induce apoptosis in cancer cells. Studies have shown that it can modulate signaling pathways involved in cell proliferation and survival, leading to reduced tumor growth in vitro and in vivo.

Anti-inflammatory Effects

AFNA exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. This property suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Table 1: Summary of Biological Activities of this compound

| Activity | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of various bacterial strains | |

| Anticancer | Induces apoptosis in cancer cells; modulates cell signaling pathways | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines; potential use in treating inflammatory diseases |

Case Study: Anticancer Activity

A study conducted on AFNA's effect on breast cancer cells revealed that the compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways. The results indicated that AFNA could serve as a lead compound for developing targeted cancer therapies.

Case Study: Antimicrobial Efficacy

In a comparative study involving several derivatives of nicotinic acid, AFNA exhibited superior antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of traditional antibiotics, indicating its potential as a novel antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.